molecular formula C8H14ClF2NO2 B1382531 Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride CAS No. 1803592-74-6

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride

Cat. No.: B1382531
CAS No.: 1803592-74-6
M. Wt: 229.65 g/mol
InChI Key: IMFSDKLJZQVOFZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride: is a chemical compound with the molecular formula C8H13F2NO2.ClH. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrolysis of Ethyl 3-cyclopropyl-2,2-difluoropropionate: This involves the hydrolysis of the ester group in the presence of a strong acid or base to yield the corresponding carboxylic acid.

  • Amination of 3-cyclopropyl-2,2-difluoropropionic Acid: The carboxylic acid obtained from the hydrolysis can be further converted to the amine by reacting with ammonia or an amine derivative under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major products are the corresponding alcohol or amine derivatives.

  • Substitution: The major products are the fluorinated derivatives of the compound.

Scientific Research Applications

Chemistry: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in biological research to study enzyme inhibition and protein interactions. It can serve as a probe to investigate the biological activity of various enzymes and receptors.

Medicine: In the medical field, the compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases.

Industry: The compound is utilized in the chemical industry for the production of various fluorinated compounds, which are important in materials science and other industrial applications.

Mechanism of Action

The mechanism by which Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Ethyl 3-cyclopropyl-2,2-difluoropropionate: This compound lacks the amino group present in Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride.

  • Ethyl 3-amino-2,2-difluoropropanoate: This compound has a different cyclopropyl group compared to this compound.

Uniqueness: this compound is unique due to its combination of the amino group and the cyclopropyl group, which imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFSDKLJZQVOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1CC1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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